![molecular formula C12H27ClOSn B14487850 1-[Dibutyl(chloro)stannyl]butan-2-ol CAS No. 65301-76-0](/img/structure/B14487850.png)
1-[Dibutyl(chloro)stannyl]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Dibutyl(chloro)stannyl]butan-2-ol is an organotin compound with the molecular formula C14H31ClOSn It is a derivative of butan-2-ol, where the hydrogen atom on the hydroxyl-bearing carbon is replaced by a dibutyl(chloro)stannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[Dibutyl(chloro)stannyl]butan-2-ol can be synthesized through the reaction of butan-2-ol with dibutyltin dichloride in the presence of a base. The reaction typically proceeds as follows:
Reactants: Butan-2-ol, dibutyltin dichloride, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Procedure: The butan-2-ol is added to a solution of dibutyltin dichloride in an appropriate solvent (e.g., toluene). The base is then added slowly to the reaction mixture, and the mixture is heated under reflux for several hours. The product is isolated by distillation or extraction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to improve efficiency and yield.
Purification: Utilizing advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-[Dibutyl(chloro)stannyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed under mild conditions.
Major Products
Oxidation: Forms carbonyl compounds such as ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Yields substituted organotin compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-[Dibutyl(chloro)stannyl]butan-2-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[Dibutyl(chloro)stannyl]butan-2-ol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by binding to specific sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
1-[Dibutyl(chloro)stannyl]ethanol: Similar structure but with an ethanol backbone.
1-[Dibutyl(chloro)stannyl]propan-2-ol: Similar structure but with a propanol backbone.
1-[Dibutyl(chloro)stannyl]pentan-2-ol: Similar structure but with a pentanol backbone.
Uniqueness
1-[Dibutyl(chloro)stannyl]butan-2-ol is unique due to its specific combination of a butan-2-ol backbone with a dibutyl(chloro)stannyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65301-76-0 |
|---|---|
Fórmula molecular |
C12H27ClOSn |
Peso molecular |
341.50 g/mol |
Nombre IUPAC |
1-[dibutyl(chloro)stannyl]butan-2-ol |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-4(2)5;2*1-3-4-2;;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
JOAUGKJACJUTST-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CC(CC)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


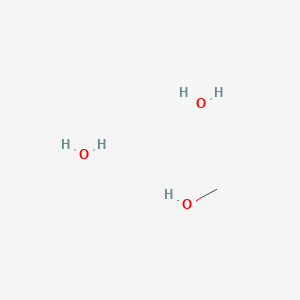
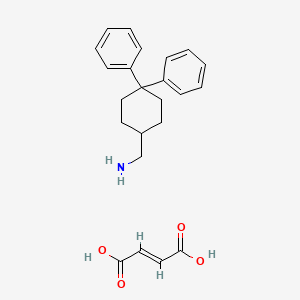
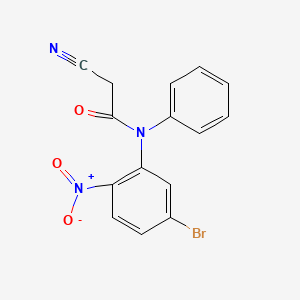
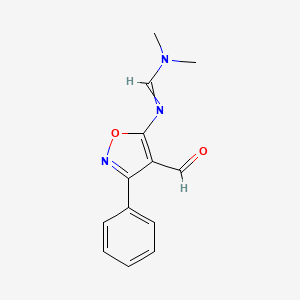


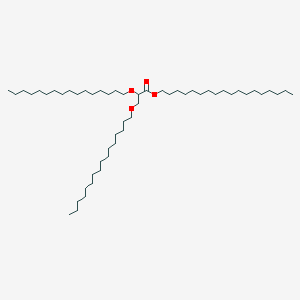




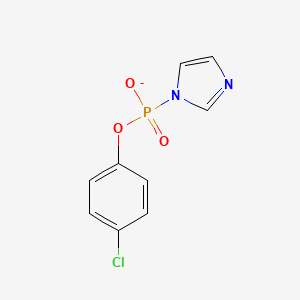
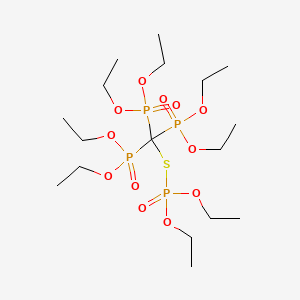
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
